molecular formula C13H20O B8310878 (2,5-Diisopropylphenyl)methanol

(2,5-Diisopropylphenyl)methanol

Cat. No. B8310878
M. Wt: 192.30 g/mol
InChI Key: NDYVNYCZTXEHTO-UHFFFAOYSA-N
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Patent
US08759340B2

Procedure details

In a 2-neck RBF equipped with magnetic stir bar and N2 inlet, 2,5-diisopropylbenzaldehyde (1.7 g, 9 mmol) was dissolved into 30 mL of EtOH and NaBH4 (0.37 g, 10 mmol) was added over 20 min (portion-wise). After 18 h stirring at RT, ˜95% of solvent was removed on a rotary evaporator and then 5 mL of 0.5 M HCl was added and product was extracted with 25 mL of EtOAc. Organic layer was washed with 15 mL of H2O and 15 mL of brine, dried over Na2SO4, filtered and concentrated to dryness to obtain crude product. This material was subjected to chromatography using heptane: EtOAc as mobile phase to provide 1.1 g of pure product. Yield 65%. 1H NMR (300 MHz, CDCl3) δ 1.2-1.3 (d, 12H), 2.8 (septet, 1H), 3.2 (septet, 1H), 5.7 (s, 2H), 7.1-7.3 (m, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:14])[CH3:13])=[CH:8][C:5]=1[CH:6]=[O:7])([CH3:3])[CH3:2].CCO.[BH4-].[Na+].CCCCCCC>CCOC(C)=O>[CH:1]([C:4]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:14])[CH3:13])=[CH:8][C:5]=1[CH2:6][OH:7])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)C1=C(C=O)C=C(C=C1)C(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
CCO
Name
Quantity
0.37 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 18 h stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-neck RBF equipped with magnetic stir bar and N2 inlet
ADDITION
Type
ADDITION
Details
was added over 20 min (portion-wise)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
˜95% of solvent was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
5 mL of 0.5 M HCl was added
EXTRACTION
Type
EXTRACTION
Details
product was extracted with 25 mL of EtOAc
WASH
Type
WASH
Details
Organic layer was washed with 15 mL of H2O and 15 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain crude product

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)C1=C(C=C(C=C1)C(C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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